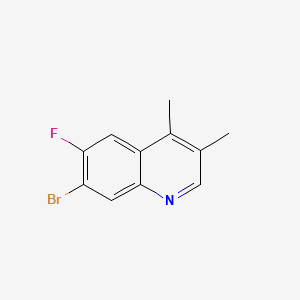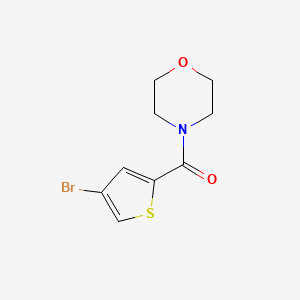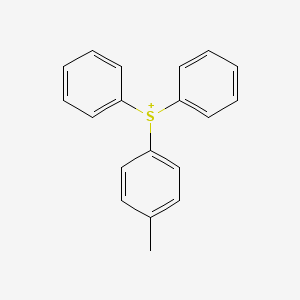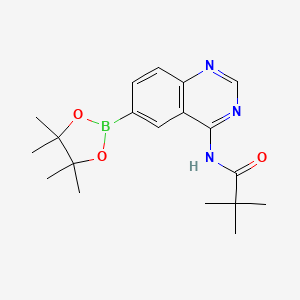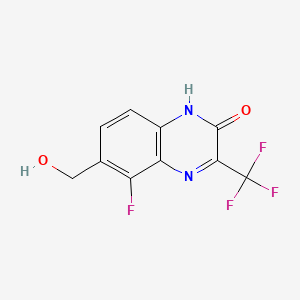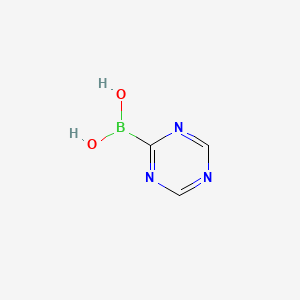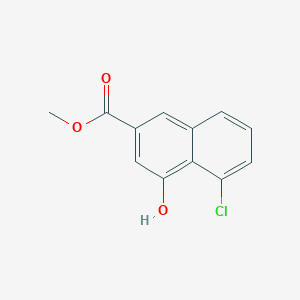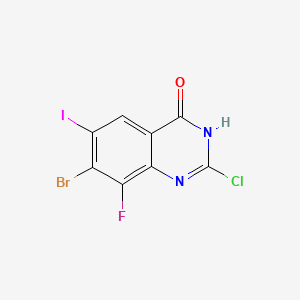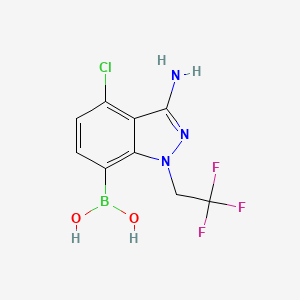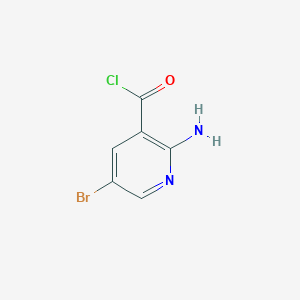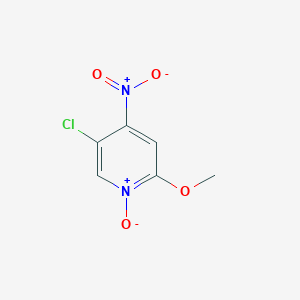
5-Chloro-2-methoxy-4-nitropyridine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methoxy-4-nitropyridine N-oxide is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to a pyridine ring, with an additional N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-nitropyridine N-oxide typically involves the nitration of 2-chloro-4-methoxypyridine followed by oxidation. The nitration reaction is carried out using nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring. The resulting nitro compound is then subjected to oxidation using hydrogen peroxide or other suitable oxidizing agents to introduce the N-oxide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction yields and reducing production costs. The use of automated systems for reagent addition and temperature control further enhances the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
5-Chloro-2-methoxy-4-nitropyridine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-2-methoxy-4-nitropyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2-methoxy-4-nitropyridine N-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 5-Chloro-2-methoxy-4-nitropyridine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group and N-oxide functional group play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-methoxy-5-nitropyridine
- 2-Chloro-5-nitropyridine
- 4-Nitro-2-picoline N-oxide
Uniqueness
5-Chloro-2-methoxy-4-nitropyridine N-oxide is unique due to the presence of both a nitro group and an N-oxide functional group, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H5ClN2O4 |
|---|---|
分子量 |
204.57 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5ClN2O4/c1-13-6-2-5(9(11)12)4(7)3-8(6)10/h2-3H,1H3 |
InChI 键 |
PEMVHCQPPJCBGS-UHFFFAOYSA-N |
规范 SMILES |
COC1=[N+](C=C(C(=C1)[N+](=O)[O-])Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)

